1-Benzylazetidine-2-carboxamide

Vue d'ensemble

Description

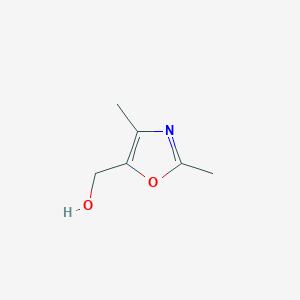

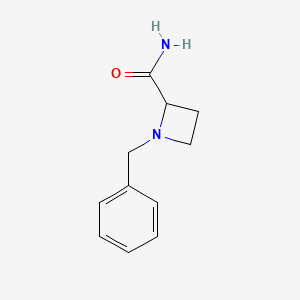

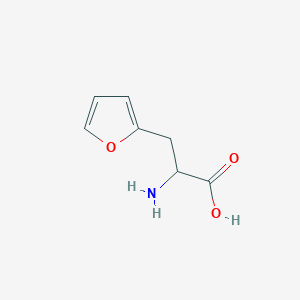

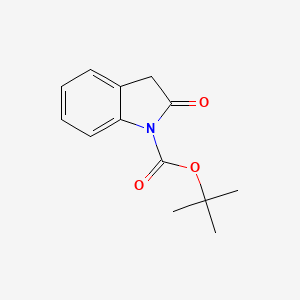

1-Benzylazetidine-2-carboxamide is a compound with the molecular formula C11H14N2O . It has a molecular weight of 190.24 g/mol . The IUPAC name for this compound is 1-benzylazetidine-2-carboxamide .

Molecular Structure Analysis

The molecular structure of 1-Benzylazetidine-2-carboxamide includes a benzyl group attached to an azetidine ring, which is a four-membered cyclic amine . The compound also contains a carboxamide group . The InChIKey for this compound is NYSSYUHBYRIDQA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

1-Benzylazetidine-2-carboxamide has a molecular weight of 190.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 190.110613074 g/mol . The topological polar surface area of the compound is 46.3 Ų .Applications De Recherche Scientifique

Neurodegenerative Disease Research

1-Benzylazetidine-2-carboxamide: has been explored for its potential role in the management of neurodegenerative diseases, particularly Alzheimer’s disease (AD). Studies suggest that compounds structurally related to 1-Benzylazetidine-2-carboxamide can act as selective butyrylcholinesterase (BChE) inhibitors . BChE is an enzyme whose increased activity has been correlated with the onset of AD. By inhibiting BChE, researchers hope to slow down or prevent the progression of AD, making this compound a valuable tool in neurodegenerative research.

Anticholinesterase Activity

The anticholinesterase activity of benzimidazole derivatives, which are structurally similar to 1-Benzylazetidine-2-carboxamide, has been extensively studied. These compounds have shown potent and selective inhibition of BChE, which is hypothesized to help in AD management . The ability to selectively inhibit BChE over acetylcholinesterase (AChE) is significant because the absence of BChE activity does not lead to obvious physiological disturbances, unlike AChE inhibition.

Blood-Brain Barrier Penetration

Molecular docking studies predict that 1-Benzylazetidine-2-carboxamide derivatives have high penetration across the blood-brain barrier . This property is crucial for therapeutic agents targeting brain diseases since it allows the compound to reach its site of action within the central nervous system effectively.

Toxicity Profile Evaluation

In the development of new therapeutic agents, evaluating the toxicity profile is essential. Cell proliferative studies performed on related compounds have provided insights into the toxicity profile of these molecules, which is a critical step in drug development .

Therapeutic Drug Development

The research on 1-Benzylazetidine-2-carboxamide and its derivatives is a part of the continuous effort to develop therapeutic drugs for diseases like AD. By understanding the compound’s mechanism of action and its interaction with enzymes like BChE, scientists can design more effective treatments .

Propriétés

IUPAC Name |

1-benzylazetidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-11(14)10-6-7-13(10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSSYUHBYRIDQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1C(=O)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448772 | |

| Record name | 1-benzylazetidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzylazetidine-2-carboxamide | |

CAS RN |

40432-40-4 | |

| Record name | 1-benzylazetidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1-Benzylazetidine-2-carboxamide in the context of antibacterial drug discovery?

A1: 1-Benzylazetidine-2-carboxamide serves as a key intermediate in the synthesis of (R)- and (S)-enantiomers of 2-aminomethyl-1-azetidinyl quinoline derivatives. [] These derivatives are being investigated for their potential as novel antibacterial agents, particularly against quinolone-resistant bacteria. The study aimed to identify potent C-7 substituents for quinolone molecules, and the 2-aminomethyl-1-azetidinyl group, derived from 1-Benzylazetidine-2-carboxamide, emerged as a promising candidate.

Q2: How was 1-Benzylazetidine-2-carboxamide utilized in the synthesis of the target compounds?

A2: The researchers employed optical resolution of 1-Benzylazetidine-2-carboxamide to separate its enantiomers (R and S). [] This resolution was crucial for synthesizing both enantiomers of the 2-aminomethyl-1-azetidinyl quinolines. By incorporating chirality into the drug design, the researchers aimed to investigate potential differences in activity and potency between the enantiomers.

Q3: What is the broader impact of this research on the field of medicinal chemistry?

A3: This study highlights the importance of exploring novel chemical structures and chirality in the development of new antibiotics. [] The identification of the 2-aminomethyl-1-azetidinyl group as a potent pharmacophore provides valuable insights for designing future generations of quinolone-based antibiotics, particularly in the face of rising antibiotic resistance. This research underscores the ongoing need for innovative approaches in medicinal chemistry to combat infectious diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1278304.png)

![(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1278327.png)